4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Overview

Description

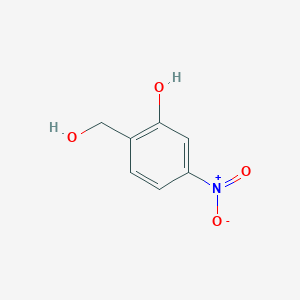

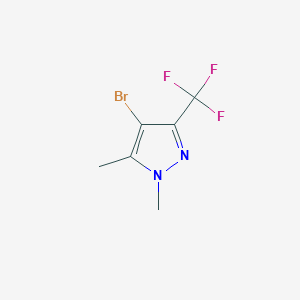

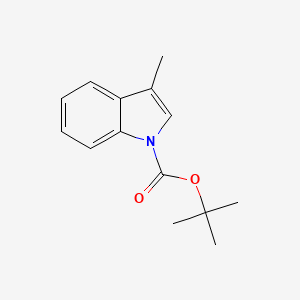

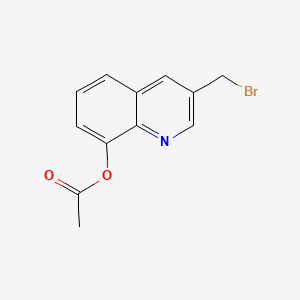

The compound "4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole" is a pyrazole derivative characterized by the presence of a bromine atom and a trifluoromethyl group attached to its pyrazole core. Pyrazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms at adjacent positions. The bromine and trifluoromethyl substituents on the pyrazole ring influence its chemical reactivity and physical properties, making it a compound of interest in various chemical research areas.

Synthesis Analysis

The synthesis of 4-trifluoromethyl pyrazoles, which are closely related to the compound , can be achieved through copper-catalyzed cycloaddition reactions. These reactions involve the use of 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives under mild conditions, leading to moderate to excellent yields with excellent regioselectivity . Although the exact synthesis of "4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies reveal that the tautomer present in the solid state is typically the 3-bromo one, which is also the major tautomer in solution. Density Functional Theory (DFT) calculations support the predominance of these tautomers and provide chemical shifts that can be useful for characterizing such compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 3,5-dimethyl-4-aminomethylpyrazole ligands have been prepared and reacted with rhodium(I) complexes, leading to the formation of water-soluble pyrazolate rhodium(I) complexes . Brominated trihalomethylenones have been used as precursors for synthesizing different pyrazole derivatives through cyclocondensation and nucleophilic substitution reactions . These reactions demonstrate the versatility of pyrazole compounds in forming new chemical entities with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For example, the presence of a bromine atom can facilitate further chemical modifications due to its reactivity. The trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its biological activity . The crystal packing and intermolecular interactions of related compounds have been analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing that hydrogen bonding and π-interactions play significant roles in stabilizing the molecular structures .

Scientific Research Applications

1. Synthesis and Structural Studies

- Copper-Catalyzed Synthesis : A copper-catalyzed cycloaddition method has been developed for preparing a series of 4-trifluoromethyl pyrazoles, including derivatives of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, under mild conditions. This method offers moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).

- Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, has been studied in both solid and solution states using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).

2. Reactions and Chemical Properties

- Oxidation Reactions : The compound has been used in oxidation reactions, where it reacts with tertiary amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

- Synthesis of Polyheterocyclic Compounds : It serves as a precursor in the construction of new polyheterocyclic ring systems, indicating its versatility in complex organic synthesis (Abdel‐Latif et al., 2019).

3. Molecular Structure and Analysis

- Hirshfeld Surface Analysis : The compound has been subjected to Hirshfeld surface analysis and density functional theory (DFT) calculations, providing insights into its molecular structure and intermolecular interactions (Saeed et al., 2020).

4. Applications in Material Science

- Silver Complexes and Photoluminescence : 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole has been used in the formation of silver complexes, which are studied for their photoluminescent properties (Morishima et al., 2014).

properties

IUPAC Name |

4-bromo-1,5-dimethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCNTZRBBLIUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

721402-02-4 | |

| Record name | 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)